molecular formula C24H21ClF3N3O4 B13932263 Tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate

Tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate

Cat. No.: B13932263
M. Wt: 507.9 g/mol
InChI Key: CVEYXVVZHKVOCO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate is an organic compound with the chemical formula C24H21ClF3N3O4 and a molecular weight of 507.89 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The preparation of tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate typically involves several steps of organic synthesis. The synthetic route generally includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 4-hydroxyphenylpicolinate under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate involves its interaction with specific molecular targets. It acts on cell surface tyrosine kinase receptors and subsequent intracellular kinases, which are involved in tumor cell proliferation and angiogenesis . By inhibiting these pathways, the compound can potentially interfere with the growth and spread of cancer cells.

Comparison with Similar Compounds

Tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H21ClF3N3O4

Molecular Weight

507.9 g/mol

IUPAC Name

tert-butyl 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate

InChI

InChI=1S/C24H21ClF3N3O4/c1-23(2,3)35-21(32)20-13-17(10-11-29-20)34-16-7-4-14(5-8-16)30-22(33)31-15-6-9-19(25)18(12-15)24(26,27)28/h4-13H,1-3H3,(H2,30,31,33)

InChI Key

CVEYXVVZHKVOCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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